molecular formula C10H12N4OS B2694461 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide CAS No. 1008922-54-0

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

Cat. No. B2694461
CAS RN: 1008922-54-0
M. Wt: 236.29
InChI Key: WYZLLODOOQMZBX-UHFFFAOYSA-N
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Description

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide is a chemical compound with the molecular formula C10H12N4OS and a molecular weight of 236.29 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide is represented by the InChI code: 1S/C10H12N4OS/c1-6(9(15)14-11)12-10-13-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide is a powder at room temperature . It has a density of 1.400±0.06 g/cm3 .

Scientific Research Applications

Neurodegenerative Diseases

Research focusing on neurodegenerative diseases, particularly Alzheimer’s disease, has identified compounds structurally related to 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide as potential treatments. The synthesis of new Schiff bases, including derivatives of this compound, has been explored for their drug-likeness, pharmacokinetic, and pharmacodynamic properties, predicting binding to therapeutic targets using bioinformatics and computational pharmacology. These compounds have shown promise as neuropsychiatric drugs due to their drug-likeness features and potential applicability in treating neurodegenerative disorders (Avram et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic environments. Experimental and theoretical studies have confirmed that such derivatives offer high inhibition efficiencies, providing extra stability against steel corrosion. These inhibitors can adsorb onto surfaces through both physical and chemical means, highlighting their utility in industrial applications (Hu et al., 2016).

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been investigated. Compounds synthesized by interacting with various chemical groups have exhibited significant antimicrobial activities, evaluated through methods like disc diffusion. This highlights their potential in developing new antimicrobial agents (Rajeeva et al., 2009).

Future Directions

The future directions for the study of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities. This could include in-depth studies on their mechanisms of action, toxicity profiles, and potential applications in various fields such as medicine and research .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6(9(15)14-11)12-10-13-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLLODOOQMZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

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